molecular formula C35H30Cl2N4O2S2 B331191 2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE

2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE

Cat. No.: B331191
M. Wt: 673.7 g/mol
InChI Key: BJNOWLPQMZUKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with thiophene and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiophene intermediates, followed by their coupling through amide bond formation. Common reagents used in these steps include coupling agents like N,N’-dicyclohexylcarbodiimide and catalysts such as 4-dimethylaminopyridine. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chloro substituents can be replaced by nucleophiles in substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while substitution of the chloro groups would result in the corresponding substituted derivatives.

Scientific Research Applications

2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The quinoline and thiophene moieties can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, further contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide
  • N-[7-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)heptyl]-4-quinolinecarboxamide

Uniqueness

Compared to similar compounds, 2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE exhibits unique properties due to the presence of both quinoline and thiophene rings, which contribute to its distinct electronic and steric characteristics. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C35H30Cl2N4O2S2

Molecular Weight

673.7 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-[7-[[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]amino]heptyl]quinoline-4-carboxamide

InChI

InChI=1S/C35H30Cl2N4O2S2/c36-32-16-14-30(44-32)28-20-24(22-10-4-6-12-26(22)40-28)34(42)38-18-8-2-1-3-9-19-39-35(43)25-21-29(31-15-17-33(37)45-31)41-27-13-7-5-11-23(25)27/h4-7,10-17,20-21H,1-3,8-9,18-19H2,(H,38,42)(H,39,43)

InChI Key

BJNOWLPQMZUKPM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(S6)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(S6)Cl

Origin of Product

United States

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